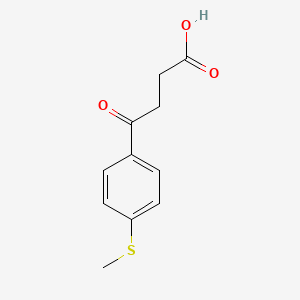

4-(4-(Methylthio)phenyl)-4-oxobutanoic acid

Description

The exact mass of the compound 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylsulfanylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZJEFYDHMQRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366315 | |

| Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7028-67-3 | |

| Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7028-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid

An In-depth Technical Guide to the Synthesis of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive examination of the , a pivotal chemical intermediate. The primary focus is on the Friedel-Crafts acylation, a robust and widely adopted method for its preparation. This document elucidates the underlying reaction mechanisms, offers a detailed, step-by-step experimental protocol, and discusses critical parameters for process optimization. The guide is designed for researchers, chemists, and professionals in the fields of organic synthesis and pharmaceutical development, providing the technical insights necessary for the successful and efficient production of this valuable compound.

Introduction: Significance in Pharmaceutical Synthesis

This compound is a keto-acid derivative of significant interest in the pharmaceutical industry. Its molecular structure serves as a versatile scaffold for the synthesis of more complex molecules. The most notable application of this compound is its role as a key intermediate in the manufacture of Sulindac, a non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Sulindac is a prodrug that, once metabolized in the body to its active sulfide form, inhibits COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis and reducing inflammation.[1][2] The efficient and high-purity is therefore a critical step in the overall production of this important therapeutic agent.

Core Synthetic Strategy: Friedel-Crafts Acylation

The most prevalent and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with succinic anhydride.[4] This electrophilic aromatic substitution reaction provides a direct and efficient pathway to the target molecule.

Reaction Mechanism and Rationale

The Friedel-Crafts acylation is a classic C-C bond-forming reaction that proceeds via an electrophilic aromatic substitution mechanism.[5][6][7] The key mechanistic steps, which dictate the choice of reagents and conditions, are as follows:

-

Generation of the Electrophile: A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is used to activate the succinic anhydride.[5][6] The Lewis acid coordinates to a carbonyl oxygen of the anhydride, polarizing the molecule and facilitating the formation of a highly reactive acylium ion. This ion is the potent electrophile that will be attacked by the aromatic ring.

-

Electrophilic Aromatic Substitution: Thioanisole, the aromatic substrate, acts as the nucleophile. The methylthio (-SCH₃) group is an ortho-, para-directing activator, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making the ring more susceptible to electrophilic attack. The acylium ion preferentially attacks the para position due to reduced steric hindrance compared to the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: In the final step, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and, after an aqueous workup to hydrolyze the aluminum complexes, yields the final product, this compound. A significant advantage of Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation reactions.[7]

Visualization of the Synthetic Pathway

The following diagram outlines the logical flow of the Friedel-Crafts acylation for the .

Caption: Workflow for the Friedel-Crafts .

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

Materials and Reagents

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Notes |

| Thioanisole | C₇H₈S | 124.21 | 1.0 eq | --- |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 1.05 eq | Slight excess to ensure complete reaction. |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 2.2 eq | Must be anhydrous. A large excess is required as it complexes with both the reactant and product carbonyls. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous, inert solvent. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | For workup | To hydrolyze the aluminum complex. |

| Water (deionized) | H₂O | 18.02 | For workup & washing | --- |

| Ethanol/Water mixture | C₂H₅OH / H₂O | --- | For recrystallization | To purify the crude product. |

Step-by-Step Methodology

-

Reaction Setup: A three-necked, round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0-5 °C using an ice bath.

-

Reactant Addition: A solution of thioanisole (1.0 eq) and succinic anhydride (1.05 eq) in anhydrous dichloromethane is prepared and added dropwise to the stirred AlCl₃ suspension over 1-2 hours. The temperature must be maintained below 10 °C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This procedure should be performed with vigorous stirring in a well-ventilated fume hood to manage the evolution of HCl gas.

-

Product Isolation: The resulting slurry is stirred until all the aluminum salts dissolve. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization. It is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to form pure crystals, which are collected by vacuum filtration, washed with a cold ethanol/water mixture, and dried in a vacuum oven.

-

Characterization: The identity and purity of the final product (CAS No. 7028-67-3) are confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR spectroscopy).[8]

Key Considerations for Process Optimization

-

Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on the exclusion of moisture. Water reacts with and deactivates the aluminum chloride catalyst, significantly reducing the yield.

-

Stoichiometry of Catalyst: More than two equivalents of AlCl₃ are necessary. The first equivalent activates the succinic anhydride, and the second complexes with the ketone group of the product, preventing it from deactivating the catalyst.

-

Choice of Solvent: While dichloromethane is common, other inert solvents like nitrobenzene or carbon disulfide can be used. The choice of solvent can impact reaction time and temperature control. However, the toxicity and environmental impact of these solvents must be considered.

-

Temperature Control: Initial cooling is crucial to manage the exothermicity of the reaction and prevent side product formation. Allowing the reaction to proceed at room temperature ensures it goes to completion.

Safety and Handling

-

Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and corrosive hydrogen chloride gas. It is a corrosive solid that can cause severe burns. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

-

Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Use with extreme caution and appropriate PPE.

-

Thioanisole: Has a strong, unpleasant odor. Handle in a fume hood.

Conclusion

The via Friedel-Crafts acylation of thioanisole and succinic anhydride is a well-established and reliable method. This guide provides the fundamental mechanistic understanding and a detailed experimental framework necessary for its successful execution. Careful control over reaction parameters, particularly the exclusion of moisture and management of temperature, is paramount to achieving a high yield of the pure product. As a critical precursor to the NSAID Sulindac, this synthesis remains a cornerstone reaction in medicinal and industrial chemistry.

References

-

Wikipedia. (n.d.). Sulindac. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of sulindac. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Preliminary Screening of the Biological Activity of Sulindac Sulfoximine Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl.... Retrieved from [Link]

- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

-

National Center for Biotechnology Information. (n.d.). 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid. PubChem Compound Summary for CID 6465946. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

Sources

- 1. Sulindac - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. scbt.com [scbt.com]

Friedel-Crafts acylation for 4-aryl-4-oxobutanoic acids.

An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 4-Aryl-4-Oxobutanoic Acids

Authored by: Gemini, Senior Application Scientist

Publication Date: January 21, 2026

Abstract

4-Aryl-4-oxobutanoic acids are pivotal chemical intermediates, forming the structural core of numerous pharmaceuticals, fine chemicals, and biologically active compounds.[1][2] Their synthesis is a frequent undertaking in both academic research and industrial drug development. The most direct and robust method for their preparation is the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[1][3] This guide provides a comprehensive exploration of this cornerstone reaction, delving into its mechanistic underpinnings, critical process parameters, detailed experimental protocols, and field-tested troubleshooting strategies. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, actionable insights to ensure successful and optimized synthesis.

The Core Reaction: Mechanistic Principles and Causality

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that forms a new carbon-carbon bond between an aromatic ring and an acyl group.[4][5] When applied to the synthesis of 4-aryl-4-oxobutanoic acids, the reaction involves an arene (the aromatic substrate) and succinic anhydride (the acylating agent), typically mediated by a strong Lewis acid catalyst.

The Reaction Mechanism

The reaction proceeds through a well-established multi-step pathway:

-

Generation of the Electrophile: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, opening the anhydride ring and generating a highly reactive, resonance-stabilized acylium ion.[3][6][7] This electrophile is the key species that attacks the aromatic ring.

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[6] This restores the stable aromatic system and yields the final ketone product, which remains complexed to the Lewis acid.

-

Work-up: An aqueous work-up (e.g., with ice and HCl) is required to hydrolyze the aluminum chloride-ketone complex, liberating the final 4-aryl-4-oxobutanoic acid product.[2][8]

A crucial aspect of this reaction is the stoichiometry of the catalyst. Unlike Friedel-Crafts alkylations, a stoichiometric amount (or even a slight excess) of the Lewis acid is necessary. This is because the carbonyl group of the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[8][9][10]

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation with Succinic Anhydride.

Advantages Over Friedel-Crafts Alkylation

For synthetic chemists, the acylation reaction offers two significant advantages over its alkylation counterpart:

-

No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo the structural rearrangements that frequently plague alkylation reactions, leading to greater product predictability.[4][11]

-

Prevention of Polysubstitution: The acyl group (-COR) is electron-withdrawing, which deactivates the aromatic ring product towards further electrophilic attack.[12] This deactivation effectively prevents the multiple substitution reactions that are a common complication in Friedel-Crafts alkylations, where the product is often more reactive than the starting material.[4][9][10]

Critical Parameters and Experimental Choices

The success and outcome of the synthesis hinge on the careful selection of substrates, catalysts, and conditions. Understanding the causality behind these choices is key to optimizing the reaction.

The Aromatic Substrate: Reactivity and Regioselectivity

The nature of the aromatic ring dictates its reactivity.

-

Activated Rings: Arenes bearing electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups (-CH₃) are highly reactive and readily undergo acylation, sometimes under milder conditions with weaker Lewis acids.[13] These groups direct acylation to the ortho and para positions, with the para product often predominating due to reduced steric hindrance.[9]

-

Unactivated Rings: Benzene is a standard substrate that requires a strong Lewis acid like AlCl₃ in stoichiometric amounts.[13]

-

Deactivated Rings: The reaction is generally unsuitable for aromatic rings with strongly electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H).[9][14] These groups reduce the nucleophilicity of the ring to a point where it will not attack the acylium ion electrophile.[9][15] Furthermore, functional groups with lone pairs, such as amines (-NH₂), will complex with the Lewis acid, deactivating the catalyst.[4][15]

The Catalyst: Activity and Stoichiometry

-

Choice of Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is the most potent and common catalyst. For more reactive (activated) substrates, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective and may offer better control.[13]

-

Anhydrous Conditions: Lewis acid catalysts are extremely sensitive to moisture.[9] Any water present in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, leading to reaction failure. Therefore, the use of anhydrous reagents and dry glassware is absolutely critical.[14][15]

The Solvent: A Key Influencer

The solvent must be inert to the reaction conditions.

-

Common Solvents: Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are frequently used as they effectively dissolve the reactants and the catalyst complex.[13] For less reactive arenes, the aromatic substrate itself can be used as the solvent if it is a liquid.[13]

-

Influence on Selectivity: Solvent polarity can impact the regioselectivity of the reaction. In some cases, a polar solvent like nitrobenzene can favor the formation of the thermodynamically more stable product by keeping intermediates and complexes in solution, allowing for potential equilibration.[16] In contrast, non-polar solvents may cause the kinetically favored product complex to precipitate, preventing further reaction.[16]

A Validated Experimental Protocol: Synthesis of 4-oxo-4-phenylbutanoic acid

This protocol details the synthesis of the parent compound from benzene and succinic anhydride, a procedure adapted from established methods.[2][3][14]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Concentrated HCl is corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials and Reagents

-

Succinic anhydride (0.10 mol)

-

Anhydrous benzene (serves as reactant and solvent)

-

Anhydrous aluminum chloride (AlCl₃), powdered (0.22 mol)

-

Crushed ice

-

Concentrated Hydrochloric Acid (HCl)

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry three-necked round-bottom flask with a reflux condenser (fitted with a calcium chloride or silica gel drying tube), a dropping funnel, and a magnetic stirrer.

-

Reagent Charging: Charge the flask with anhydrous benzene and anhydrous aluminum chloride. Cool the flask in an ice-water bath to control the initial exotherm.

-

Substrate Addition: Dissolve the succinic anhydride in a separate portion of anhydrous benzene and add this solution to the dropping funnel. Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension in benzene over 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (using a water bath or heating mantle) and maintain for 2-4 hours to ensure the reaction goes to completion.[2]

-

Work-up (Quenching): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This step hydrolyzes the product-catalyst complex and neutralizes excess AlCl₃.

-

Extraction: If a biphasic mixture forms, separate the organic layer. Extract the aqueous layer two or three times with a suitable organic solvent (e.g., diethyl ether). Combine all organic layers.

-

Purification: To purify the product, extract the combined organic layers with a 5% sodium bicarbonate solution. The acidic product will move into the aqueous basic layer, leaving non-acidic impurities behind.

-

Isolation: Carefully acidify the aqueous bicarbonate layer with dilute HCl until the product precipitates out. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The crude product can be further purified by recrystallization.

Caption: Figure 2: Experimental Workflow for Synthesis.

Data Presentation and Troubleshooting

Process optimization often involves modifying reaction conditions to improve yield and purity. The choice of methodology can have a profound impact on the outcome.

Quantitative Data: Effect of Reaction Conditions

The following table compares the yield of 4-aryl-4-oxobutanoic acid from the acylation of biphenyl using a traditional solvent-based method versus a solvent-free mechanochemical (ball milling) approach, illustrating the potential for process intensification.

| Method | Aromatic Substrate | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| Solution | Biphenyl | Dichloromethane | AlCl₃ | - | 6% | [14] |

| Ball Milling | Biphenyl | None | AlCl₃ | 2 | 69% | [14][17] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive Catalyst: AlCl₃ is old or has been exposed to atmospheric moisture.[9][14] | Use a fresh, unopened container of anhydrous AlCl₃ or sublime the existing catalyst before use. Ensure all glassware is oven-dried and the reaction is protected from moisture.[9] |

| 2. Deactivated Substrate: The aromatic ring contains strongly electron-withdrawing groups.[9][14] | This reaction is not suitable for strongly deactivated rings. If possible, choose a synthetic route that uses a more electron-rich precursor. | |

| 3. Insufficient Catalyst: Less than a stoichiometric amount of Lewis acid was used. | Increase the molar ratio of AlCl₃ to succinic anhydride to at least 1.1:1, and often higher ratios (up to 2.2:1) are beneficial.[9][14] | |

| 4. Sub-optimal Temperature: The reaction temperature is too low to overcome the activation energy. | Gradually increase the reaction temperature. Refluxing in a solvent like dichloromethane or 1,2-dichloroethane may be necessary.[9] | |

| Formation of Multiple Products | 1. Isomeric Products: The aromatic substrate is substituted (e.g., toluene), leading to a mixture of ortho and para isomers. | The para isomer is usually the major product due to sterics. Optimize purification (e.g., fractional crystallization or chromatography) to separate the isomers. The choice of solvent can sometimes influence the ortho/para ratio.[9] |

| 2. Polysubstitution: The aromatic ring is highly activated, leading to a second acylation. | This is rare in Friedel-Crafts acylation but can occur with substrates like phenols or anilines. Use milder conditions, a less active catalyst, or consider protecting groups for highly activating functionalities.[9] |

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- ResearchGate. (n.d.). Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Chemistry Stack Exchange. (2016).

- Chemnotcheats.com. (n.d.).

- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.

- BenchChem. (2025).

- Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.

- YouTube. (2017).

- SpringerLink. (n.d.).

- BenchChem. (2025).

- Master Organic Chemistry. (2018). EAS Reactions (3)

- Organic Chemistry Portal. (n.d.).

- BenchChem. (2025).

- Chemistry Steps. (n.d.).

- Beilstein Journals. (2019).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]

CAS number 7028-67-3 properties and suppliers.

An In-depth Technical Guide to 4-(4-(Methylthio)phenyl)-4-oxobutanoic Acid (CAS 7028-67-3)

Introduction

This compound, registered under CAS number 7028-67-3, is a bifunctional organic molecule belonging to the class of aromatic keto-carboxylic acids. Its structure incorporates a thioether-substituted phenyl ring, a ketone, and a terminal carboxylic acid, making it a valuable intermediate and building block in synthetic organic chemistry. While commercially available from numerous suppliers, its direct biological applications and mechanisms of action are not extensively documented in peer-reviewed literature. This guide provides a comprehensive overview of its chemical properties, a robust, field-proven synthetic protocol, analytical characterization strategies, and its potential utility as a scaffold in medicinal chemistry and materials science, grounded in the principles of synthetic chemistry and drug design.

Physicochemical and Structural Properties

The structural and physicochemical properties of this compound are fundamental to its reactivity and handling. These properties are summarized below.

| Property | Value | Source |

| CAS Number | 7028-67-3 | [1] |

| IUPAC Name | 4-(4-methylsulfanylphenyl)-4-oxobutanoic acid | N/A |

| Synonyms | 3-(4-Methylthiobenzoyl)propionic acid | N/A |

| Molecular Formula | C₁₁H₁₂O₃S | [1] |

| Molecular Weight | 224.28 g/mol | [1] |

| Physical Form | Solid | N/A |

| Melting Point | Data not available. For the structural analog 4-(4-Methyl phenyl)-4-oxobutanoic acid (CAS 4619-20-9), the melting point is 127-130 °C. | [2] |

| Solubility | Data not available. The structural analog 4-(4-Methyl phenyl)-4-oxobutanoic acid is noted as insoluble in water. | [3] |

| InChI | InChI=1S/C11H12O3S/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | N/A |

| InChI Key | BFZJEFYDHMQRGJ-UHFFFAOYSA-N | N/A |

| SMILES | CS(=O)(=O)c1ccc(cc1)C(=O)CCC(=O)O | N/A |

Synthesis and Mechanistic Insights: Friedel-Crafts Acylation

The most logical and industrially scalable approach to synthesizing this compound is the Friedel-Crafts acylation of thioanisole with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

Reaction Principle: The reaction proceeds via the formation of a highly electrophilic acylium ion from succinic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). Thioanisole, activated by the electron-donating methylthio (-SCH₃) group, acts as the nucleophile. The -SCH₃ group is an ortho-, para-director; therefore, the acylation occurs predominantly at the para-position due to reduced steric hindrance, yielding the target molecule.

Experimental Protocol: Synthesis of CAS 7028-67-3

Disclaimer: This protocol is a representative procedure based on established chemical principles for analogous reactions.[3] It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.

Materials:

-

Thioanisole (1.0 eq)

-

Succinic Anhydride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

5% w/v Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Toluene or Ethyl Acetate for recrystallization

Procedure:

-

Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.

-

Initial Charging: Charge the flask with anhydrous DCM and anhydrous aluminum chloride (2.5 eq). Cool the resulting slurry to 0 °C using an ice bath.

-

Acylium Ion Formation: Dissolve succinic anhydride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the AlCl₃ slurry via the dropping funnel. Stir for 15-20 minutes to allow for the complex formation.

-

Nucleophilic Attack: Add thioanisole (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates the carboxylate.

-

Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Washing: Wash the combined organic phase sequentially with water, 5% NaHCO₃ solution, and finally with brine. The basic wash removes any unreacted succinic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate) to obtain this compound as a solid.

Synthetic Workflow Diagram

Caption: Friedel-Crafts synthesis and purification workflow for CAS 7028-67-3.

Analytical Characterization

To ensure the identity and purity of synthesized or purchased this compound, a suite of analytical techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet around δ 2.5 ppm (3H) for the methylthio (-SCH₃) protons. A pair of doublets in the aromatic region (δ 7.2-8.0 ppm, 4H total) corresponding to the para-substituted phenyl ring. Two triplets, each integrating to 2H, between δ 2.8-3.5 ppm for the two methylene groups (-CH₂CH₂-) of the butanoic acid chain. A broad singlet for the carboxylic acid proton (-COOH) will appear far downfield (> δ 10 ppm), which is D₂O exchangeable.

-

¹³C NMR: The carbon spectrum should display signals for the methyl carbon (~15 ppm), two methylene carbons (~28-35 ppm), multiple aromatic carbons (125-145 ppm), a ketone carbonyl (~197 ppm), and a carboxylic acid carbonyl (~178 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be ideal, showing a molecular ion peak [M-H]⁻ at m/z 223.04. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and another sharp C=O stretch for the aryl ketone (~1670-1690 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Purity analysis should be conducted using a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. Detection would be optimal via UV-Vis at the compound's λ_max (estimated around 280-300 nm).

Potential Applications in Drug Discovery and Research

While specific biological activities for CAS 7028-67-3 are not well-established, its structure is analogous to scaffolds found in pharmacologically active molecules. Its primary value lies in its role as a versatile chemical intermediate.

-

Scaffold for Medicinal Chemistry: The keto-acid functionality allows for diverse chemical modifications. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The carboxylic acid can be readily converted to esters, amides, or acid chlorides, enabling its conjugation to other molecules of interest.

-

Analogs of Biologically Active Compounds: Structurally similar 4-oxo-4-phenylbutanoic acid derivatives have been investigated for various therapeutic targets. For instance, derivatives have been explored as S1P₁ receptor agonists[4] and as antirheumatic agents.[5] This suggests that this compound could serve as a starting point for synthesizing new analogs in these or other therapeutic areas. The methylthio group offers a unique electronic and steric profile compared to a simple methyl or hydrogen substituent and can be a site for further modification (e.g., oxidation to sulfoxide or sulfone).

Safety and Handling

Hazard Identification: According to supplier safety data, this compound is classified as a skin sensitizer.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H317 (May cause an allergic skin reaction).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P333+P313 (If skin irritation or rash occurs: Get medical advice/attention).

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust.

-

Prevent contact with skin, eyes, and clothing by wearing standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Store in a cool, dry, and tightly sealed container away from incompatible materials such as strong oxidizing agents.

Commercial Suppliers

This compound is available from several chemical suppliers for research and development purposes. Availability and purity may vary.

| Supplier | Location | Purity/Notes |

| Sigma-Aldrich (Merck) | Global | Research Grade |

| Santa Cruz Biotechnology | USA | For Research Use Only |

| Oakwood Chemical | USA | N/A |

| BLDpharm | China | N/A |

| 3B Scientific Corporation | USA | 97.0% Purity Mentioned |

| Angene Chemical | Global | N/A |

References

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

PubChem. Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

PubMed. The methionine salvage pathway compound 4-methylthio-2-oxobutanate causes apoptosis independent of down-regulation of ornithine decarboxylase. [Link]

-

PubChem. Compound Summary for CID 6465946, 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid. [Link]

-

PubChem. Compound Summary for CID 473, 4-(Methylthio)-2-oxobutyric acid. [Link]

-

LookChem. Cas 100-68-5,Thioanisole. [Link]

-

PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. [Link]

-

PubMed. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9 [sigmaaldrich.com]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid

An In-Depth Technical Guide to the Molecular Structure of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of this compound (CAS No: 7028-67-3).[1][] Intended for researchers, scientists, and professionals in drug development, this document delves into the mechanistic rationale behind its synthesis via Friedel-Crafts acylation, offers a detailed protocol, and elucidates its structure through a predictive analysis of its spectroscopic signatures (IR, ¹H NMR, ¹³C NMR). The significance of the thioether moiety, a common functional group in pharmaceuticals, is discussed to contextualize the compound's potential in medicinal chemistry.[3][4]

Introduction and Significance

This compound is a bifunctional organic molecule featuring a para-substituted aromatic ring at the core of its structure. Its chemical formula is C₁₁H₁₂O₃S, and it has a molecular weight of approximately 224.28 g/mol .[5][6] The molecule's architecture is distinguished by three key functional groups: an aromatic thioether (methylthiobenzene), a ketone, and a terminal carboxylic acid. This unique combination makes it a valuable intermediate for organic synthesis and a potential scaffold for drug discovery.

The thioether functional group, in particular, is a privileged scaffold in medicinal chemistry.[4] Sulfur-containing functional groups are found in a wide array of FDA-approved drugs, where they often contribute to enhanced biological activity, improved pharmacokinetic profiles, and target-specific interactions.[4][7] Compounds containing the thioether moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring the relevance of molecules like this compound as subjects of scientific inquiry.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7028-67-3 | [1][5] |

| Molecular Formula | C₁₁H₁₂O₃S | [1][5] |

| Molecular Weight | 224.28 g/mol | [5][6] |

| Physical Form | Solid | [5] |

| InChI Key | BFZJEFYDHMQRGJ-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of this compound is achieved through the Friedel-Crafts acylation of thioanisole with succinic anhydride.[8][9] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon bonds to aromatic rings.

Causality of Experimental Design

The choice of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is critical. The catalyst's role is to coordinate with the succinic anhydride, polarizing one of the carbonyl groups and generating a highly reactive acylium ion electrophile. Thioanisole serves as the nucleophile; its aromatic ring is activated by the electron-donating nature of the methylthio group, which directs the substitution to the ortho and para positions. The para product is predominantly formed due to reduced steric hindrance compared to the ortho position. The reaction must be conducted under anhydrous conditions to prevent the deactivation of the AlCl₃ catalyst. A final aqueous workup is required to hydrolyze the aluminum-carboxylate complex and protonate the carboxylic acid.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

Thioanisole (1.0 eq)

-

Succinic anhydride (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

-

Nitrobenzene (solvent)

-

5% Hydrochloric acid (HCl)

-

Deionized water

-

Sodium carbonate solution

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a drying tube, suspend anhydrous AlCl₃ in nitrobenzene under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add succinic anhydride to the stirred suspension, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, add thioanisole dropwise over 30 minutes, maintaining the low temperature.

-

After the addition of thioanisole, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers.

-

Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Wash the combined organic layers with 5% HCl, followed by water.

-

Extract the product into an aqueous basic solution using sodium carbonate. This step separates the acidic product from non-acidic impurities.

-

Re-acidify the aqueous layer with concentrated HCl to precipitate the crude product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise mechanism of the Friedel-Crafts acylation reaction.

Caption: Workflow of Friedel-Crafts acylation synthesis.

Spectroscopic Characterization and Structural Elucidation

The confirmation of the relies on a combination of spectroscopic techniques. The predicted data below serve as a benchmark for researchers performing structural analysis.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The presence of both a ketone and a carboxylic acid will result in characteristic carbonyl (C=O) stretches, while the O-H bond of the acid will produce a uniquely broad signal.[10]

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H (Carboxylic Acid) | Very broad, strong signal due to hydrogen bonding.[10] |

| ~3100-3000 | C-H (Aromatic) | Sharp, medium signals. |

| ~3000-2850 | C-H (Aliphatic) | Sharp, medium signals. |

| ~1710 | C=O (Carboxylic Acid) | Strong, sharp absorption.[10] |

| ~1680 | C=O (Aryl Ketone) | Strong, sharp absorption; frequency lowered by conjugation.[11] |

| 1600, 1475 | C=C (Aromatic) | Medium to weak signals from ring stretching. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton, with chemical shifts influenced by adjacent functional groups.

Table 3: Predicted ¹H NMR Chemical Shifts

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 10.0 | Broad Singlet | 1H |

| Ar-H (ortho to C=O) | ~7.9 | Doublet | 2H |

| Ar-H (ortho to -SCH₃) | ~7.3 | Doublet | 2H |

| -CO-CH₂- | ~3.2 | Triplet | 2H |

| -CH₂-COOH | ~2.8 | Triplet | 2H |

| -S-CH₃ | ~2.5 | Singlet | 3H |

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 11 unique carbon environments, including the two distinct carbonyl carbons.[11]

Table 4: Predicted ¹³C NMR Chemical Shifts

| Assignment | Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~197 |

| C=O (Carboxylic Acid) | ~178 |

| C-SCH₃ (Aromatic ipso-C) | ~145 |

| C-C=O (Aromatic ipso-C) | ~135 |

| CH (Aromatic) | ~129, ~125 |

| -CO-CH₂- | ~33 |

| -CH₂-COOH | ~28 |

| -S-CH₃ | ~15 |

Structural-Spectroscopic Correlation Diagram

This diagram links the molecular structure to its expected spectroscopic signals.

Sources

- 1. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 7028-67-3 [sigmaaldrich.com]

- 6. 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid | C11H12O3S | CID 2063715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid: A Technical Guide for Preclinical Research

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for diverse biological activity is a paramount endeavor. The compound 4-(4-(methylthio)phenyl)-4-oxobutanoic acid, a derivative of the versatile 4-oxo-4-phenylbutanoic acid core structure, represents a compelling yet underexplored candidate for therapeutic development. While direct studies on this specific molecule are nascent, a wealth of data on structurally related compounds provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, and antioxidant agent. This technical guide offers a comprehensive framework for researchers and drug development professionals to systematically evaluate the biological activities of this compound, from initial screening to mechanistic elucidation.

The presence of the methylthio-phenyl moiety is of particular interest, as this functional group is known to undergo metabolic transformation to its sulfoxide and sulfone analogs, which may themselves possess distinct or enhanced biological activities.[1] Furthermore, the broader class of 4-oxo-4-arylbutanoic acid derivatives has demonstrated a wide spectrum of pharmacological effects, including the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.[2] This guide will provide detailed, field-proven methodologies and the scientific reasoning behind them to empower researchers to unlock the full therapeutic potential of this promising molecule.

Chemical Properties and Synthesis

-

IUPAC Name: this compound

-

CAS Number: 7028-67-3[3]

-

Molecular Formula: C₁₁H₁₂O₃S[4]

-

Molecular Weight: 224.28 g/mol [4]

The synthesis of this compound can be achieved through a Friedel-Crafts acylation of thioanisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This well-established reaction provides a straightforward route to the target compound.[5]

Potential Biological Activity: A Roadmap for Investigation

Based on the pharmacological profiles of structurally analogous compounds, we will explore three primary areas of potential biological activity for this compound: anticancer, anti-inflammatory, and antioxidant effects.

Anticancer Potential: Induction of Apoptosis

Derivatives of 4-oxo-4-phenylbutanoic acid have shown promise as anticancer agents by inducing programmed cell death, or apoptosis, in various cancer cell lines.[2] The introduction of the methylthio group may enhance this activity through altered electronic properties or by providing a site for metabolic activation.

Proposed Mechanism of Action

We hypothesize that this compound may induce apoptosis through the intrinsic pathway, initiated by mitochondrial stress. This could involve the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of the caspase cascade. The structurally related compound 4-methylthio-3-butenyl isothiocyanate has been shown to induce apoptosis in colon carcinoma cells through a similar mechanism, involving the upregulation of Bax and downregulation of Bcl-2.[6]

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assays

Objective: To determine the cytotoxic effects of this compound on human cancer cell lines and to elucidate the mechanism of cell death.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

-

Normal human cell line (e.g., hTERT-immortalized retinal pigment epithelial cells, RPE-1)

-

This compound (and its sulfoxide and sulfone metabolites)

-

Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Western blot reagents and antibodies (Bax, Bcl-2, cleaved caspase-3, PARP, β-actin)

Workflow:

Caption: Experimental workflow for assessing anticancer activity.

Step-by-Step Methodology:

-

Cell Culture: Maintain cell lines in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay for Cell Viability:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the half-maximal inhibitory concentration (IC₅₀).

-

-

Annexin V/PI Staining for Apoptosis:

-

Treat cells with the compound at its IC₅₀ concentration for 48 hours.

-

Harvest and wash the cells, then resuspend in binding buffer.

-

Stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) by flow cytometry.

-

-

Western Blot Analysis:

-

Lyse treated cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and PARP, followed by HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.

-

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) at 48h | % Apoptotic Cells (at IC₅₀) |

| This compound | MCF-7 | Hypothetical Value | Hypothetical Value |

| A549 | Hypothetical Value | Hypothetical Value | |

| HCT116 | Hypothetical Value | Hypothetical Value | |

| RPE-1 | >100 | <5% | |

| Metabolite 1 (Sulfoxide) | MCF-7 | Hypothetical Value | Hypothetical Value |

| Metabolite 2 (Sulfone) | MCF-7 | Hypothetical Value | Hypothetical Value |

Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Certain butanoic acid derivatives have shown anti-inflammatory properties.[7] The structural similarity of this compound to these compounds suggests it may also possess anti-inflammatory activity.

Proposed Mechanism of Action

We propose that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a master regulator of inflammatory responses, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assays

Objective: To evaluate the ability of this compound to suppress inflammatory responses in macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent for nitrite determination

-

ELISA kits for TNF-α and IL-6

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM with 10% FBS.

-

Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

-

-

Cytokine Measurement:

-

Measure the levels of TNF-α and IL-6 in the culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Presentation:

| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |

| Control | <5% | <5% | <5% |

| LPS (1 µg/mL) | 100% | 100% | 100% |

| LPS + Compound (10 µM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| LPS + Compound (50 µM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Antioxidant Potential

The methylthio group can be susceptible to oxidation, suggesting that the parent compound may act as a scavenger of reactive oxygen species (ROS). The antioxidant activity of heterocyclic compounds derived from a similar butenoic acid scaffold has been reported.[8]

Experimental Protocol: In Vitro Antioxidant Assays

Objective: To determine the direct radical scavenging activity of this compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Ascorbic acid (positive control)

Step-by-Step Methodology:

-

DPPH Radical Scavenging Assay:

-

Mix a solution of the test compound with a methanolic solution of DPPH.

-

Incubate in the dark for 30 minutes.

-

Measure the decrease in absorbance at 517 nm.

-

-

ABTS Radical Scavenging Assay:

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Mix the ABTS radical solution with the test compound.

-

Measure the decrease in absorbance at 734 nm.

-

Data Presentation:

| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |

| This compound | Hypothetical Value | Hypothetical Value |

| Ascorbic Acid | Known Value | Known Value |

Conclusion

This compound presents a compelling starting point for the development of novel therapeutics. The structural alerts within this molecule, informed by the extensive literature on related compounds, strongly suggest the potential for significant anticancer, anti-inflammatory, and antioxidant activities. The experimental frameworks provided in this guide offer a robust and logical progression for the preclinical evaluation of this compound and its metabolites. Through the systematic application of these methodologies, researchers can effectively probe the mechanisms of action and establish a solid foundation for further development. The multifaceted biological activities of the 4-oxo-4-phenylbutanoic acid scaffold, combined with the unique properties of the methylthio moiety, position this compound as a high-priority candidate for further investigation in the quest for new and effective therapies.

References

-

Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. Available at: [Link]

-

Nakamura, H., et al. (1993). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Chemical & Pharmaceutical Bulletin, 41(4), 727-32. Available at: [Link]

-

Chen, Y., et al. (2018). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Molecules, 23(11), 2997. Available at: [Link]

-

PubChem. 4-Oxo-4-phenylbutanoic acid hydrochloride. Available at: [Link]

-

PubChem. 4-Oxo-4-phenylbutyric acid, butyl ester. Available at: [Link]

-

Stoyanov, R. S., et al. (2020). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molbank, 2020(3), M1152. Available at: [Link]

-

PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

-

ResearchGate. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... Available at: [Link]

-

Molecules Editorial Office. (2024). Methyl-Containing Pharmaceuticals. Molecules, 29(9), 2049. Available at: [Link]

-

de Oliveira, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145. Available at: [Link]

- Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

-

Kramer, D. L., et al. (2006). The methionine salvage pathway compound 4-methylthio-2-oxobutanate causes apoptosis independent of down-regulation of ornithine decarboxylase. Biochemical Pharmacology, 72(7), 834-41. Available at: [Link]

-

Mori, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 986. Available at: [Link]

-

Zhang, D., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 693. Available at: [Link]

-

Fimognari, C., et al. (2008). Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts. Journal of Agricultural and Food Chemistry, 56(5), 1686-92. Available at: [Link]

-

Dziadek, B., et al. (2022). 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents. International Journal of Molecular Sciences, 23(23), 15309. Available at: [Link]

-

Ghorab, M. M., et al. (2015). Antioxidant Activity of Heterocyclic Compounds Derived from 4-(4-Acetamidophenyl)-4-oxobut-2- enoic Acid. Journal of Heterocyclic Chemistry, 52(4), 1163-1170. Available at: [Link]

Sources

- 1. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound 7028-67-3 [sigmaaldrich.com]

- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 6. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

role of 4-(4-(methylthio)phenyl)-4-oxobutanoic acid as a synthetic intermediate

An In-Depth Technical Guide to 4-(4-(methylthio)phenyl)-4-oxobutanoic Acid as a Synthetic Intermediate

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern organic synthesis and drug development, the strategic use of versatile intermediates is paramount. These molecules, the unsung heroes of multi-step syntheses, provide the foundational scaffolds upon which complex, high-value compounds are built. Among these, this compound stands out as a particularly valuable building block. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of this γ-keto acid, from its synthesis and physicochemical properties to its critical role as a precursor in the synthesis of complex organic molecules, particularly heterocyclic systems relevant to medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.

Compound Profile and Physicochemical Properties

This compound is an organic compound whose utility is anchored in its distinct structural features. The molecule incorporates an aromatic phenyl ring activated by a para-methylthio group, a ketone, and a terminal carboxylic acid. This arrangement of functional groups provides multiple reaction sites for synthetic elaboration.

| Property | Value | Source |

| IUPAC Name | 4-(4-methylthiophenyl)-4-oxobutanoic acid | N/A |

| CAS Number | 7028-67-3 | [1] |

| Molecular Formula | C₁₁H₁₂O₃S | [1] |

| Molecular Weight | 224.28 g/mol | [1] |

| Appearance | Off-white to yellow solid (predicted) | N/A |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether | [2] |

Note: Some properties are analogous to the closely related compound 4-(4-methylphenyl)-4-oxobutanoic acid due to limited direct data for the methylthio derivative.

Synthesis of the Intermediate: The Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of thioanisole with succinic anhydride.[2] This reaction is a classic example of electrophilic aromatic substitution, where the thioanisole acts as the nucleophilic arene and the acylium ion, generated from succinic anhydride and a Lewis acid catalyst, serves as the electrophile.[3][4]

Mechanism of Action

The reaction proceeds through a well-established multi-step mechanism:[5]

-

Formation of the Electrophile: The Lewis acid (commonly AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the opening of the anhydride ring upon nucleophilic attack.

-

Generation of the Acylium Ion: The coordination complex rearranges, leading to the cleavage of a C-O bond and the formation of a highly reactive acylium ion intermediate. This species is the key electrophile in the reaction.[4]

-

Electrophilic Attack: The electron-rich thioanisole ring attacks the electrophilic acylium ion. The methylthio (-SCH₃) group is an ortho-, para-directing activator, leading to preferential substitution at the para position due to steric hindrance at the ortho positions.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton to restore the aromaticity of the ring. This step is typically facilitated by the [AlCl₃(OH)]⁻ complex, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.

-

Workup: A final aqueous workup hydrolyzes the aluminum carboxylate salt to yield the desired this compound.

Visualization of the Synthetic Pathway

Sources

An In-depth Technical Guide to the Derivatives of 4-(4-(methylthio)phenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning therapeutic applications of derivatives based on the 4-(4-(methylthio)phenyl)-4-oxobutanoic acid scaffold. This core structure, possessing a unique combination of a keto acid and a methylthio-substituted aromatic ring, serves as a versatile platform for the development of novel pharmacological agents. We will delve into established and potential synthetic pathways, detailed analytical characterization methodologies, and explore the diverse biological activities exhibited by these compounds, including their potential as anti-inflammatory, antimicrobial, and anticancer agents. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the potential of this promising class of organosulfur compounds.

Introduction: The Emerging Significance of Organosulfur Compounds in Medicinal Chemistry

Organosulfur compounds have garnered significant attention in drug discovery due to their diverse chemical reactivity and broad spectrum of biological activities.[1][2] The presence of a sulfur atom can enhance a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets, making these compounds valuable in the design of new therapeutics.[2] The this compound core represents a compelling starting point for chemical exploration, combining a pharmacologically relevant aryl ketone moiety with a flexible butanoic acid chain, and the influential methylthio group. This guide will systematically explore the derivatization of this core structure and the subsequent biological evaluation of the resulting novel chemical entities.

Synthesis of the Core Scaffold: this compound

The foundational step in exploring the derivatives of this class is the efficient synthesis of the parent compound, this compound. A common and effective method for the preparation of analogous 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation .[3]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic disconnection of the target molecule points to thioanisole (methylthiobenzene) and succinic anhydride as the primary starting materials.

Caption: Retrosynthetic approach for the core scaffold.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Thioanisole

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath. A solution of thioanisole and succinic anhydride in anhydrous dichloromethane is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Crystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Derivatization Strategies: Unlocking Therapeutic Potential

The true pharmacological potential of the this compound scaffold lies in its derivatization. The presence of a carboxylic acid and a ketone functionality provides two key handles for chemical modification.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and hydrazides. These modifications can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Caption: Derivatization pathways of the carboxylic acid.

Reactions at the Ketone Group

The ketone functionality can be a target for a range of chemical transformations, including reduction to a secondary alcohol, conversion to an oxime, or reaction with various nucleophiles to introduce new heterocyclic rings.

Biological Activities of Derivatives: A Survey of Therapeutic Applications

Derivatives of 4-aryl-4-oxobutanoic acids have shown promise in a variety of therapeutic areas. The introduction of the methylthio group is anticipated to modulate these activities and potentially confer novel properties.

Anti-inflammatory and Analgesic Potential

Several amide derivatives of related butanoic acids have been reported to possess anti-inflammatory and analgesic activities.[4] The mechanism of action is often linked to the inhibition of inflammatory mediators.

Antimicrobial and Antifungal Activity

The core scaffold can be used to construct various heterocyclic systems, such as pyridazinones, which are known for their antimicrobial properties.[5] The sulfur atom in the methylthio group may also contribute to the antimicrobial profile of the derivatives.

Anticancer Properties

Organosulfur compounds are increasingly being investigated for their anticancer effects.[1] Derivatives of this compound could potentially exhibit antiproliferative activity through various mechanisms, including the induction of apoptosis or the inhibition of key signaling pathways involved in cancer progression.

Analytical Characterization: Ensuring Purity and Structural Integrity

The robust characterization of newly synthesized derivatives is paramount for reliable biological evaluation. A combination of spectroscopic and spectrometric techniques is essential.

| Analytical Technique | Purpose | Key Observables |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | ¹H NMR: Chemical shifts and coupling constants of aromatic and aliphatic protons. ¹³C NMR: Chemical shifts of carbonyl, carboxyl, and aromatic carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | High-resolution mass spectrometry (HRMS) for accurate mass determination and confirmation of elemental composition. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic stretching frequencies for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and C-S bonds. |

| Elemental Analysis | Confirmation of empirical formula. | Percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur. |

Future Directions and Conclusion

The this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. Future research should focus on the synthesis of diverse libraries of derivatives, followed by systematic screening for a wide range of biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for desired pharmacological effects. The development of more complex heterocyclic derivatives and the exploration of their potential as enzyme inhibitors or receptor modulators are promising avenues for further investigation.

This guide has provided a foundational understanding of the synthesis, derivatization, and potential applications of this intriguing class of organosulfur compounds. The versatility of the core structure, combined with the known pharmacological importance of related motifs, positions these derivatives as exciting candidates for future drug discovery and development programs.

References

-

Frontiers in Pharmacology. (n.d.). Exploring the Pharmacological Potential of Organosulfur Compounds. Retrieved from [Link][1]

-

Wikipedia. (2023, March 29). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. Retrieved from [Link][3]

-

ResearchGate. (n.d.). Synthetic Applications of Organosulfur Compounds in Drug Design. Retrieved from [Link][2]

-

National Center for Biotechnology Information. (n.d.). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Retrieved from [Link][4]

Sources

- 1. Frontiers | Exploring the Pharmacological Potential of Organosulfur Compounds [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-(4-(Methylthio)phenyl)-4-oxobutanoic Acid in Modern Organic Synthesis

Abstract and Strategic Overview